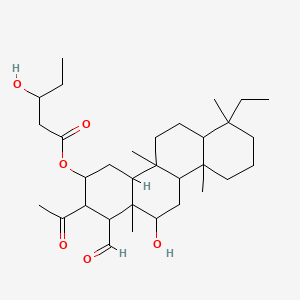
Foliaspongin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foliaspongin is a scalarane-type bishomosesterterpene isolated from the marine sponge Phyllospongia foliascens. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Foliaspongin is primarily obtained from natural sources, specifically the marine sponge Phyllospongia foliascens. The extraction process involves solvent partitioning, vacuum liquid chromatography, column chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is typically extracted from marine sponges collected from tropical and subtropical oceans .
Chemical Reactions Analysis
Types of Reactions: Foliaspongin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their enhanced or altered biological activities .
Scientific Research Applications
Foliaspongin has a wide range of scientific research applications:
Mechanism of Action
Foliaspongin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antimicrobial: Disrupts the cell membrane integrity of microbial cells, leading to cell death.
Cytotoxic: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways
Comparison with Similar Compounds
Foliaspongin is unique among scalarane-type sesterterpenes due to its specific biological activities. Similar compounds include:
Phyllothis compound: Another sesterterpene from Phyllospongia foliascens with similar biological activities.
Phyllactones: Known for their cytotoxic and antimicrobial properties.
Phyllofenones: Exhibits anti-inflammatory and anti-HIV activities.
Properties
CAS No. |
78570-09-9 |
|---|---|
Molecular Formula |
C32H52O6 |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
(2-acetyl-7-ethyl-1-formyl-12-hydroxy-4b,7,10a,12a-tetramethyl-1,2,3,4,4a,5,6,6a,8,9,10,10b,11,12-tetradecahydrochrysen-3-yl) 3-hydroxypentanoate |
InChI |
InChI=1S/C32H52O6/c1-8-20(35)15-27(37)38-22-16-25-31(6)14-11-23-29(4,9-2)12-10-13-30(23,5)24(31)17-26(36)32(25,7)21(18-33)28(22)19(3)34/h18,20-26,28,35-36H,8-17H2,1-7H3 |
InChI Key |
WSRCYAVUDSOXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C(C1C(=O)C)C=O)C)O)C)(C)CC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


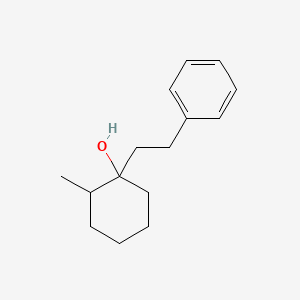
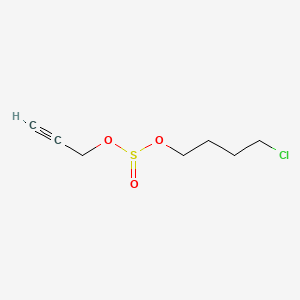

![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
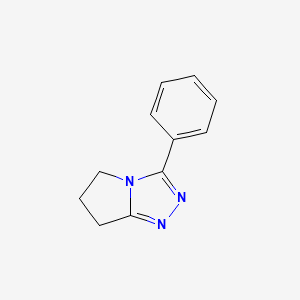
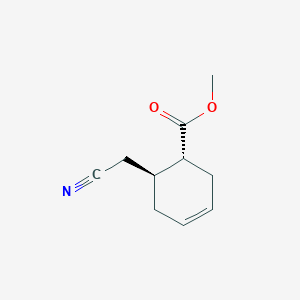
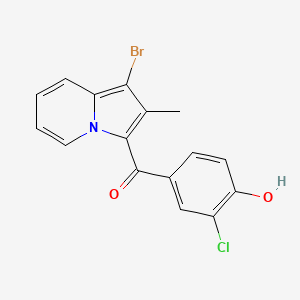

![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
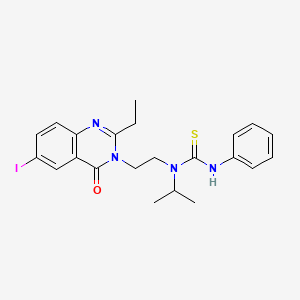
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
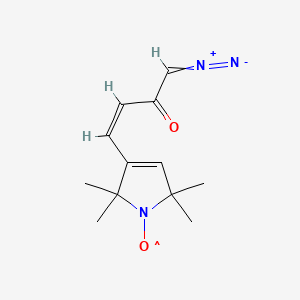
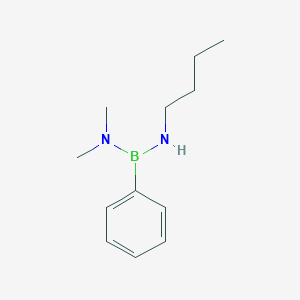
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
